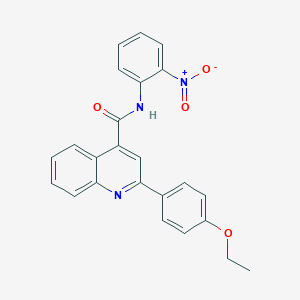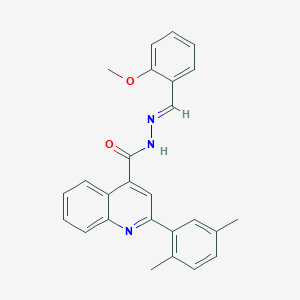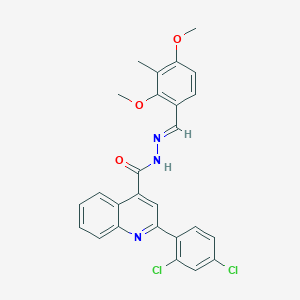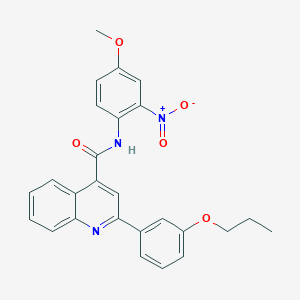![molecular formula C20H25NO6S B446117 3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B446117.png)
3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the hexahydrocycloocta[b]thiophene core, followed by the introduction of the methoxycarbonyl group. Subsequent steps involve the formation of the carbamoyl group and the oxabicycloheptane ring. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis could be employed to improve efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the structure or remove specific functional groups.
Substitution: This allows for the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a simpler molecule with fewer functional groups.
科学的研究の応用
3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its chemical properties might make it useful in the development of new materials or chemical processes.
作用機序
The mechanism by which 3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific proteins or enzymes, altering their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Compounds similar to 3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid include other bicyclic and polycyclic compounds with functional groups such as methoxycarbonyl and carbamoyl groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable subject of study for developing new applications and understanding complex chemical interactions.
特性
分子式 |
C20H25NO6S |
|---|---|
分子量 |
407.5g/mol |
IUPAC名 |
3-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C20H25NO6S/c1-26-20(25)14-10-6-4-2-3-5-7-13(10)28-18(14)21-17(22)15-11-8-9-12(27-11)16(15)19(23)24/h11-12,15-16H,2-9H2,1H3,(H,21,22)(H,23,24) |
InChIキー |
GWXPNBDKQUNSRF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3C4CCC(C3C(=O)O)O4 |
正規SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3C4CCC(C3C(=O)O)O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide](/img/structure/B446034.png)
![3-(2-chlorophenyl)-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B446035.png)
![N'-(3-fluorobenzylidene)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B446036.png)

![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446039.png)

![2-(2-isopropoxyphenyl)-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B446043.png)
![2,2-DIBROMO-1-METHYL-N'~1~-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-CYCLOPROPANECARBOHYDRAZIDE](/img/structure/B446044.png)

![N'-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}cyclopropanecarbohydrazide](/img/structure/B446049.png)
![N-{4-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B446050.png)

![2-(4-tert-butylphenyl)-N'-(3-{[(2-furylmethyl)sulfanyl]methyl}-4-methoxybenzylidene)cyclopropanecarbohydrazide](/img/structure/B446059.png)
![N'-{4-methoxy-3-[(2-naphthyloxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B446063.png)
